molecular formula C12H6ClNO3 B13718278 3-Chloro-2-nitrodibenzo[b,d]furan

3-Chloro-2-nitrodibenzo[b,d]furan

Katalognummer: B13718278
Molekulargewicht: 247.63 g/mol
InChI-Schlüssel: CSOGGDCOJGMXOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-2-nitrodibenzo[b,d]furan is a chemical compound with the molecular formula C12H6ClNO3. It is a derivative of dibenzofuran, characterized by the presence of a chlorine atom at the third position and a nitro group at the second position on the dibenzofuran ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitrodibenzo[b,d]furan can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O. This metal-free one-flask approach integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to yield the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Reduction Reactions: The major product is 3-chloro-2-aminodibenzo[b,d]furan.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-nitrodibenzo[b,d]furan has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

    Industry: It is used in the development of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-nitrodibenzo[b,d]furan depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzofuran: The parent compound without the chlorine and nitro substituents.

    3-Nitrodibenzo[b,d]furan: A similar compound with only the nitro group.

    2-Chlorodibenzo[b,d]furan: A similar compound with only the chlorine atom.

Uniqueness

3-Chloro-2-nitrodibenzo[b,d]furan is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

Molekularformel

C12H6ClNO3

Molekulargewicht

247.63 g/mol

IUPAC-Name

3-chloro-2-nitrodibenzofuran

InChI

InChI=1S/C12H6ClNO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H

InChI-Schlüssel

CSOGGDCOJGMXOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.